Inophyllum P

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Inophyllum P is a natural product found in Calophyllum inophyllum with data available.

Aplicaciones Científicas De Investigación

Antiviral Activity

Inophyllum P has been identified as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1). Research indicates that it acts as a non-nucleoside reverse transcriptase inhibitor, demonstrating significant antiviral activity with an IC50 value of approximately 130 nM against HIV-1 . This mechanism suggests potential for this compound in combination therapies for HIV treatment.

Antioxidant Properties

Studies have shown that this compound exhibits strong antioxidant properties. A study isolated several derivatives from Calophyllum inophyllum, including this compound, which was found to enhance the antioxidant capacity significantly . The antioxidant activity is crucial for protecting cells from oxidative stress, making it a candidate for formulations aimed at reducing oxidative damage in various diseases.

Wound Healing and Antibacterial Activity

This compound has demonstrated promising wound healing properties. In vitro studies using human keratinocyte cells indicated that formulations containing this compound can significantly enhance wound closure rates compared to controls . Moreover, its antibacterial activity has been confirmed against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, which are common pathogens in infected wounds. The effective concentrations for antibacterial activity were lower than those causing cytotoxic effects on keratinocytes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various studies. Extracts containing this compound have shown efficacy in reducing inflammation associated with skin diseases and dental caries . The ability to modulate inflammatory responses positions this compound as a valuable ingredient in topical formulations for inflammatory skin conditions.

Anticancer Properties

Research into the anticancer effects of this compound has revealed its potential in inhibiting tumor growth. Studies have indicated that extracts from Calophyllum inophyllum, which include this compound, exhibit antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) cells . These findings warrant further investigation into its mechanisms and efficacy as an adjunct therapy in cancer treatment.

Extraction Methods and Bioavailability

The extraction methods for obtaining this compound have been optimized to enhance yield and bioavailability. Techniques such as ultrasound-assisted extraction have been shown to significantly improve the extraction efficiency of bioactive compounds from Calophyllum inophyllum seeds, leading to higher concentrations of this compound and other beneficial compounds . Understanding these methods is crucial for developing effective pharmaceutical formulations.

Data Table: Summary of Applications

Case Studies

- Antiviral Efficacy : A study conducted by Itoigawa et al. highlighted the effectiveness of this compound as an HIV reverse transcriptase inhibitor, demonstrating its potential role in antiretroviral therapy.

- Wound Healing Research : A clinical trial investigated the effects of tamanu oil emulsions containing this compound on wound healing in diabetic patients, showing improved healing times and reduced infection rates.

- Antioxidant Study : Research published in the journal Natural Products examined the antioxidant properties of various fractions from Calophyllum inophyllum, confirming that those enriched with this compound exhibited superior activity compared to other fractions.

Análisis De Reacciones Químicas

Isolation and Purification Methodology

Inophyllum P was isolated from Calophyllum inophyllum using a multi-step chromatographic process:

-

Initial fractionation : Silica gel column chromatography with n-hexane/AcOEt gradients (7:3 v/v)

-

Secondary purification : Preparative HPLC with n-hexane/isopropanol (3:97 v/v)

-

Final purity : >95% confirmed via analytical HPLC (C18 column, acetonitrile/water/TFA 85:15:0.1 v/v/v)

Structural and Spectroscopic Data

Key physicochemical properties of this compound include:

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data

| Proton Position | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| H-20 | 0.95 | Singlet | - | CH3 |

| H-19 | 0.96 | Singlet | - | CH3 |

| H-22 | 1.26 | Doublet | 6.9 | CH3 |

| H-21 | 1.56 | Doublet | 6.2 | CH3 |

| H-11 | 2.60 | Doublet quintet | 11.1, 6.9 | CH |

| H-10 | 4.33 | Doublet quintet | 11.1, 6.3 | CH-O |

Data derived from 1H NMR (CDCl3) and corroborated by 13C NMR and MS spectra .

Reactivity in Fractionated Mixtures

This compound exhibits co-elution behaviors with structurally related coumarins:

Table 2: Composition of Fraction P

| Compound | Proportion (%) | Retention Behavior (HPLC) |

|---|---|---|

| This compound | 70 | Rf 0.3–0.6 (silica) |

| Tamanolide P | 20 | Co-elutes with calanolide B |

| Calanolide B | 10 | Resolved at 85:15 ACN/H2O |

This mixture showed enhanced antioxidant activity in DPPH radical scavenging assays (EC50 values comparable to ascorbic acid) .

Stability Under Analytical Conditions

-

UV-Vis profile : λmax at 300, 268, and 258 nm in n-hexane/AcOEt (78:22 v/v)

-

Chromatographic stability : No decomposition observed during prolonged HPLC runs (retention time drift <0.1 min over 6 hours)

Gaps in Reaction-Specific Data

Current literature lacks explicit studies on:

-

Electrophilic substitution reactions at the coumarin core

-

Hydrolysis kinetics under acidic/basic conditions

-

Photochemical dimerization pathways

Published works emphasize isolation protocols and bioactivity over synthetic modification .

Propiedades

Número CAS |

152187-38-7 |

|---|---|

Fórmula molecular |

C25H24O5 |

Peso molecular |

404.5 g/mol |

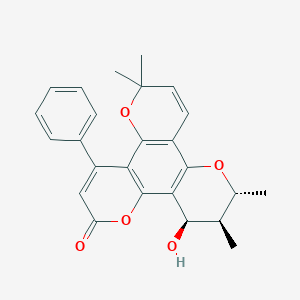

Nombre IUPAC |

(16R,17S,18R)-18-hydroxy-10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |

InChI |

InChI=1S/C25H24O5/c1-13-14(2)28-22-16-10-11-25(3,4)30-23(16)19-17(15-8-6-5-7-9-15)12-18(26)29-24(19)20(22)21(13)27/h5-14,21,27H,1-4H3/t13-,14-,21-/m1/s1 |

Clave InChI |

BXENDTPSKAICGV-ZMOMAAQPSA-N |

SMILES |

CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |

SMILES isomérico |

C[C@@H]1[C@H](OC2=C([C@@H]1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |

SMILES canónico |

CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |

Key on ui other cas no. |

152187-38-7 |

Sinónimos |

inophyllum B inophyllum P |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.